molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3

Furan-3-sulfonyl chloride

Cat. No.: B1322663
CAS No.: 52665-49-3
M. Wt: 166.58 g/mol
InChI Key: PCBBEIXTVWWTAK-UHFFFAOYSA-N
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Description

Furan-3-sulfonyl chloride is an organic compound with the molecular formula C4H3ClO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-3-sulfonyl chloride can be synthesized through the sulfonylation of furan. One common method involves the reaction of furan with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where furan is treated with chlorosulfonic acid. The reaction is carried out under controlled temperatures to ensure the efficient formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: Furan-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to reduce the sulfonyl chloride group.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Furan-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furan-3-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

    Furan-2-sulfonyl chloride: Another sulfonyl chloride derivative of furan, differing in the position of the sulfonyl chloride group.

    Thiophene-2-sulfonyl chloride: A sulfonyl chloride derivative of thiophene, a sulfur-containing heterocycle.

    Pyrrole-2-sulfonyl chloride: A sulfonyl chloride derivative of pyrrole, a nitrogen-containing heterocycle.

Uniqueness: Furan-3-sulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the furan ring. This positional difference can lead to variations in reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBEIXTVWWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623292
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-49-3
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-3-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In flame dried glassware under a nitrogen atmosphere to a solution of 428 mg (2.909 mmol) of 3 bromofuran in anhydrous tetrahydrofuran at -78° C. was added 2.0 mL n-butyl lithium (3.2 mmol at 1.6 molar in hexane). After 45 minutes the resultant solution was added via cannula to a 20° C. solution of sulfuryl chloride in diethyl ether (5 mL plus a 2 mL rinse). After 1 h, the reaction was quenched with 0.5N hydrochloric acid and extraced into diethyl ether. The ethereal extracts were washed with saturated brine, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 158 mg of the title product. (1H) NMR (CDCl3) consistent with structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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